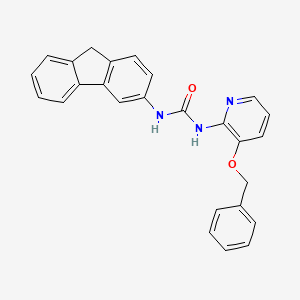

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea, also known as FPU-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FPU-1 is an organic compound that belongs to the class of pyridines and ureas. It is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel α-aminophosphonic acids were synthesized by reacting (9H-fluoren-9-yl)urea with formaldehyde and phosphorus trichloride, showcasing applications in the synthesis of phosphonate derivatives, which are important in medicinal chemistry and material science (Todorov et al., 2008).

- The structural characterization of spiro(fluorene-9,4′-imidazolidine)-2′,5′-dione and (9H-Fluorene-9-yl)urea through alkaline hydrolysis highlights their potential in developing new chemical entities with unique structural features (Todorov et al., 2012).

Molecular Interactions and Fluorescence

- The study on the binding of carboxylic acids by fluorescent pyridyl ureas explores their potential as sensors for detecting organic acids, underlining their applications in environmental monitoring and diagnostics (Jordan et al., 2010).

- Complexation-induced unfolding of heterocyclic ureas demonstrates their ability to form multiply hydrogen-bonded complexes, suggesting applications in the design of novel molecular recognition systems and self-assembling materials (Corbin et al., 2001).

Chemical Reactivity and Stability

- The synthesis and metabolism study of a potent inhibitor of soluble epoxide hydrolase (sEH), 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), provides insights into the drug's metabolic pathways, crucial for drug development and safety evaluation (Wan et al., 2019).

Protective Groups in Synthesis

- The fluoren-9-ylmethoxycarbonyl (Fmoc) group's application in protecting hydroxy-groups during synthesis highlights its importance in peptide synthesis, offering a method to protect functional groups while other reactions proceed (Gioeli & Chattopadhyaya, 1982).

Propiedades

IUPAC Name |

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c30-26(28-21-13-12-20-15-19-9-4-5-10-22(19)23(20)16-21)29-25-24(11-6-14-27-25)31-17-18-7-2-1-3-8-18/h1-14,16H,15,17H2,(H2,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBJYUXYXNAEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

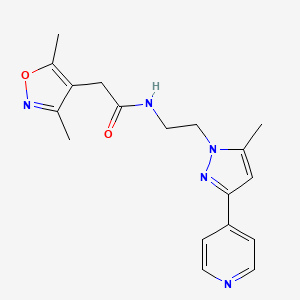

C1C2=C(C=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C5=CC=CC=C51 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-fluoren-3-yl)-3-(3-phenylmethoxypyridin-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)

![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)

![N-Methyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2939106.png)

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2939112.png)